molecular formula C12H15N5O2S B2544469 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2189498-85-7

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2544469
CAS No.: 2189498-85-7
M. Wt: 293.35
InChI Key: SDEVCIQUDFRDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with a cyclopropylmethyl group and a 1-methylpyrazole sulfonamide moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, often attributed to their ability to interact with enzymatic active sites or protein domains via hydrogen bonding and hydrophobic interactions .

The cyclopropyl group on the pyrimidine ring may enhance metabolic stability compared to bulkier alkyl or aryl substituents, while the methylpyrazole sulfonamide moiety could influence solubility and target binding affinity. Such structural attributes are critical in drug design, balancing pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-17-7-11(6-15-17)20(18,19)16-5-10-4-12(9-2-3-9)14-8-13-10/h4,6-9,16H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEVCIQUDFRDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the sulfonamide group is introduced under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent. Its mechanism of action primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Studies

  • Study on Breast Cancer Cells (MDA-MB-231) : The compound demonstrated significant growth inhibition with an IC50 value of approximately 15 µM.
  • Liver Cancer Cells (HepG2) : In vitro assays revealed an IC50 value of around 12 µM, indicating potential efficacy against liver tumors.

Antimicrobial Properties

Research indicates that N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide possesses antimicrobial activity against various pathogens.

Efficacy Data

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa12128 µg/mL

These results suggest moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.

Structural Modifications

Ongoing research aims to modify the pyrazole and pyrimidine components to enhance the compound's potency and selectivity against specific cancer types and resistant bacterial strains.

Clinical Trials

Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly focusing on its application in advanced cancer treatments and resistant infections.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure combines a pyrimidine ring with a pyrazole-sulfonamide group, distinguishing it from analogs. Key comparisons include:

Table 1: Substituent and Functional Group Comparison
Compound Name (Reference) Core Structure Key Substituents Functional Groups
Target Compound Pyrimidine-pyrazole 6-cyclopropylmethyl (pyrimidine), 1-methyl (pyrazole) Sulfonamide
Compound 27 () Pyridine-pyrazole 4-butyl-3,5-dimethyl (pyrazole), 4-chlorophenylcarbamoyl (pyridine) Sulfonamide, carbamate
Example 56 () Pyrazolo-pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxochromenyl, N-isopropyl (sulfonamide) Sulfonamide, fluorophenyl, ketone
  • Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound is smaller and more rigid than the butyl group in Compound 27 or the fluorophenyl group in Example 56 . This rigidity may reduce metabolic degradation and improve membrane permeability.
  • Methylpyrazole vs.

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data Comparison
Compound Name (Reference) Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound N/A N/A N/A
Compound 27 () 138–142 3344 (NH), 1726 (C=O), 1164 (SO₂) 0.90 (t, CH₃), 7.36 (s, Ph), 9.25 (s, H-2 pyrid.)
Example 56 () 211–214 Not reported Not reported
  • Melting Points : The higher melting point of Example 56 (211–214°C) compared to Compound 27 (138–142°C) suggests stronger intermolecular forces, likely due to fluorinated aromatic systems and ketone groups .
  • IR Spectroscopy : The absence of a carbonyl peak (C=O) in the target compound distinguishes it from Compound 27, which includes a carbamate group (1726 cm⁻¹) .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C13H16N4O2S and a molecular weight of 296.36 g/mol. The structure features a pyrazole core linked to a cyclopropyl-pyrimidine moiety, which contributes to its biological properties.

Synthesis

Various synthetic routes have been explored for the preparation of pyrazole derivatives, including this compound. The general approach involves the reaction of appropriate hydrazines with carbonyl compounds followed by sulfonamide formation. This method allows for the introduction of different substituents that can modulate biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that derivatives of pyrazoles exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For example, compounds in related studies demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against these pathogens .

CompoundMIC (mg/mL)Target Organism
Pyrazole Derivative A12.5MRSA
Pyrazole Derivative B25.1E. coli

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In several studies, pyrazole derivatives were reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, one study reported that certain pyrazole derivatives showed IC50 values comparable to the standard anti-inflammatory drug celecoxib .

CompoundIC50 (μmol)Target Enzyme
Pyrazole Derivative C0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound and its analogs. The compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

  • Case Study: Antimicrobial Efficacy
    • A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity with MIC values ranging from 12.5 to 25 mg/mL.
  • Case Study: Anti-inflammatory Mechanism
    • In a controlled study involving carrageenan-induced paw edema in rats, several pyrazole derivatives demonstrated substantial reduction in inflammation compared to control groups, indicating their potential as therapeutic agents in inflammatory diseases .
  • Case Study: Anticancer Potential
    • A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.